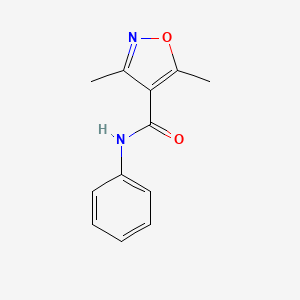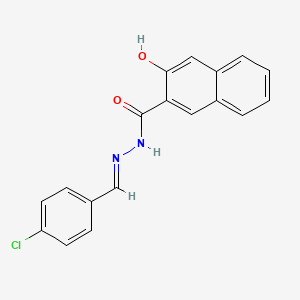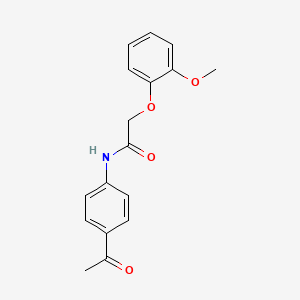![molecular formula C19H24N2O2S B5525704 2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)
2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the use of precursors like 4-OTBDPS-propiophenone and various reagents to achieve the desired molecular architecture. For example, Kumar et al. (2004) described the synthesis of a potential imaging agent for CB(1) receptors using PET, demonstrating complex synthetic routes that could be relevant to the synthesis of similar compounds (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques such as NMR, MS, and X-ray single crystal diffraction, which provide detailed insights into their molecular geometry and electronic configuration. Feng's work on a novel pyridine derivative showcases the use of these techniques to confirm the structure of newly synthesized compounds (Wu Feng, 2011).
Chemical Reactions and Properties
Compounds with a piperidine backbone and additional functional groups participate in various chemical reactions, including condensation, cyclocondensation, and nucleophilic substitution, which are crucial for the synthesis of complex molecules with desired biological activities. Lamphon et al. (2004) explored the synthesis of thiazolopyridines, indicating the reactivity of similar compounds (Lamphon et al., 2004).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are critical for understanding the behavior of these compounds under different conditions. Kumara et al. (2017) conducted studies on piperazine derivatives, including crystal structure analysis and DFT calculations, to understand the physical properties of these molecules (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the molecular structure of these compounds. The research by Berardi et al. (2005) on the piperidine ring's methylation effects provides insights into how slight modifications can significantly impact the chemical properties and biological activity of such molecules (Berardi et al., 2005).
Applications De Recherche Scientifique
Selective Binding and Activity at Sigma(1) Receptor
Research on the sigma(1) receptor has identified certain methylpiperidine derivatives as potential tools for selective binding and activity. These compounds, with modifications on the piperidine ring, have shown significant affinity and selectivity for the sigma(1) receptor, highlighting their potential in PET experiments and antiproliferative activity in tumor research and therapy (Berardi et al., 2005).
Antimicrobial Activity of Thiazolo[3,2]pyridines
Another study focused on the synthesis of thiazolo[3,2]pyridines containing pyrazolyl moiety and their antimicrobial activities. The research highlights the potential of these compounds in addressing microbial resistance, demonstrating significant antimicrobial properties (El‐Emary et al., 2005).
Potential PET Ligand for CB1 Receptors
The synthesis and in vitro evaluation of a compound aimed at imaging CB(1) receptors using PET technology illustrates the ongoing efforts to develop diagnostic tools for neurological conditions. This research underscores the importance of structural modifications in enhancing the specificity and efficacy of imaging agents (Kumar et al., 2004).
Anti-Inflammatory and Analgesic Agents
A study on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. The synthesis of these novel compounds and their evaluation for COX inhibition and analgesic and anti-inflammatory activities highlight their therapeutic potential (Abu‐Hashem et al., 2020).
Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their fused derivatives has been explored for antimicrobial applications. This research contributes to the discovery of new antimicrobial agents capable of combating resistant bacterial and fungal strains, underscoring the importance of chemical diversity in drug discovery (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-18(24-13-20-14)10-11-19(22)21-12-4-3-5-17(21)15-6-8-16(23-2)9-7-15/h6-9,13,17H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUASRRJYFLPPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)




![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)
![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)
![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)